Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with thiophene derivatives in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-c]pyridine derivatives.
Substitution: Formation of substituted thieno[2,3-c]pyridine derivatives.
Scientific Research Applications
Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-picolinate: Another pyridine derivative with similar structural features but different functional groups.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Shares the chloro and ethyl ester functionalities but has a pyrimidine core instead of a thieno[2,3-c]pyridine core.
Uniqueness: Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is unique due to its thieno[2,3-c]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the thienopyridine family, characterized by a thieno ring fused to a pyridine ring. The presence of the ethyl ester and chlorine substituent offers unique chemical properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Binding : Research indicates that it may bind to certain receptors, modulating their activity and influencing cellular responses.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, it has shown promising results against various bacterial strains, indicating potential as an antibacterial agent.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 16 µg/mL |
Antiparasitic Activity
Research has also highlighted the antiparasitic activity of this compound. It has been tested against Plasmodium falciparum, the causative agent of malaria, showing significant efficacy in inhibiting the growth of the parasite.
Table 2: Antiparasitic Activity Data
Study on Antiparasitic Effects
In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its antiplasmodial activity. The compound demonstrated a strong inhibitory effect on P. falciparum at low micromolar concentrations. The selectivity index indicated a favorable therapeutic window, suggesting low toxicity to human cells compared to its efficacy against the parasite .
Synthesis and Structural Modifications
Research has explored various synthetic routes and structural modifications to enhance the biological activity of this compound. Modifications such as varying the substituents on the thieno and pyridine rings have been shown to impact both potency and selectivity towards biological targets .
Properties
Molecular Formula |
C10H8ClNO2S |
---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 |
InChI Key |
GXENVFWINGANBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2S1)Cl |
Origin of Product |
United States |
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